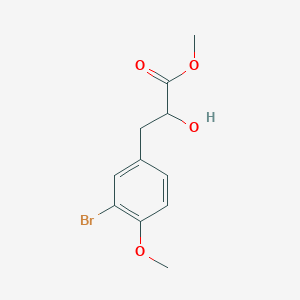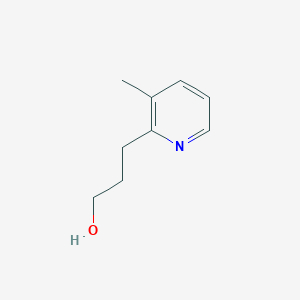
3-(3-Methylpyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylpyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 3-position and a propanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the propanol group. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts may be employed to facilitate the hydrogenation steps. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-(3-Methylpyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group and hydroxyl group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Methylpyridin-2-yl)propanoic acid.
Reduction: 3-(3-Methylpiperidin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(3-Methylpyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 3-(2-Methylpyridin-4-yl)propan-1-ol
- 3-(3-Methylpyridin-2-yl)propan-2-ol
- 2-(3-Methylpyridin-2-yl)ethanol
Uniqueness
3-(3-Methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the methyl group and the length of the propanol chain influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
61744-32-9 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
3-(3-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-6-10-9(8)5-3-7-11/h2,4,6,11H,3,5,7H2,1H3 |
InChIキー |
YHLNYHLKXBCWIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


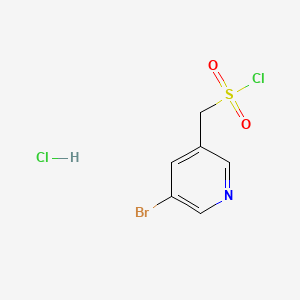
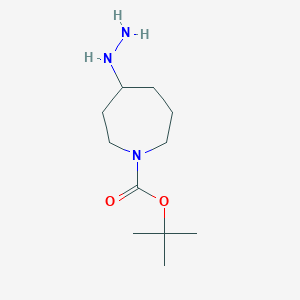

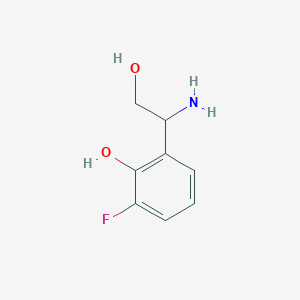
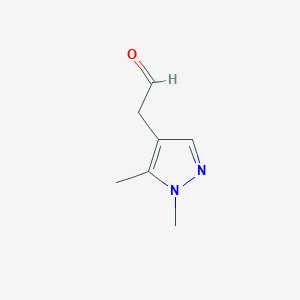
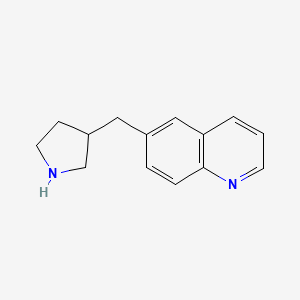
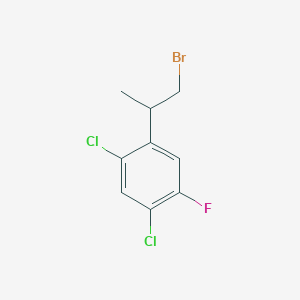
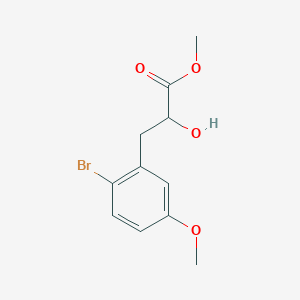
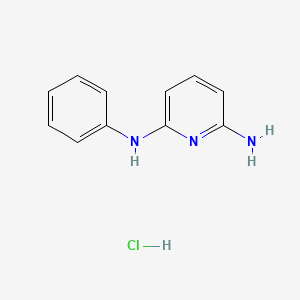
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
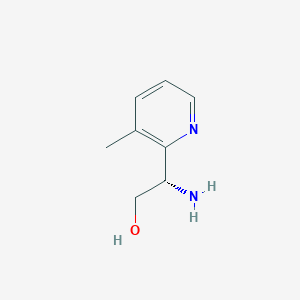
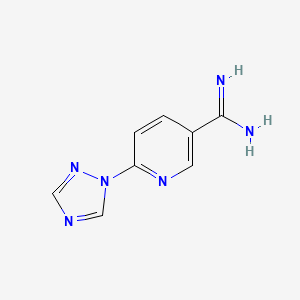
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)
